2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol, also known as Ticagrelor acetonide, is a prodrug of Ticagrelor, a medication used to prevent blood clots after a heart attack or stroke []. Ticagrelor works by blocking a specific receptor on platelets, preventing them from clumping together and forming clots [].
Ticagrelor, the active metabolite of Ticagrelor acetonide, acts as a reversible P2Y12 receptor antagonist. The P2Y12 receptor is found on the surface of platelets and plays a crucial role in platelet aggregation, the process by which platelets clump together to form blood clots []. By blocking this receptor, Ticagrelor prevents platelets from responding to ADP, a chemical messenger that promotes platelet activation and aggregation [].
While Ticagrelor is already established as a treatment for preventing blood clots, ongoing research is exploring its potential applications in other areas. This includes:
The compound 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic molecule with a molecular formula of and a molecular weight of approximately 518.58 g/mol. This compound features multiple functional groups including a triazole ring, pyrimidine structure, and a cyclopentadioxol moiety, contributing to its potential biological activity and utility in medicinal chemistry.
The reactions involving this compound primarily focus on its reactivity due to the presence of functional groups such as the triazole and pyrimidine rings. These groups can undergo various nucleophilic substitutions and cycloadditions:
This compound exhibits significant biological activities that make it a candidate for pharmaceutical applications:
The synthesis of this compound typically involves several steps:
The potential applications of this compound are diverse:
Interaction studies focus on how this compound interacts with biological targets:
Several compounds share structural similarities with 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol. Notable examples include:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
Ticagrelor | Contains a cyclopropylamine structure; ADP P2Y12 antagonist | Antiplatelet agent |
Clopidogrel | Thienopyridine derivative; prodrug | Antiplatelet agent |
ABT-737 | BH3 mimetic; targets Bcl-2 family proteins | Anticancer activity |
The uniqueness of 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol lies in its intricate multi-ring structure that combines features from triazoles and pyrimidines with unique substituents that may enhance its biological efficacy compared to more traditional compounds like ticagrelor or clopidogrel.